2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonyl chloride
CAS No.: 1858240-81-9
Cat. No.: VC2772069
Molecular Formula: C13H8ClF3O2
Molecular Weight: 288.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858240-81-9 |
|---|---|
| Molecular Formula | C13H8ClF3O2 |
| Molecular Weight | 288.65 g/mol |
| IUPAC Name | 2-methyl-5-[4-(trifluoromethyl)phenyl]furan-3-carbonyl chloride |
| Standard InChI | InChI=1S/C13H8ClF3O2/c1-7-10(12(14)18)6-11(19-7)8-2-4-9(5-3-8)13(15,16)17/h2-6H,1H3 |
| Standard InChI Key | XNOUKQXVRMAPCJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)C(=O)Cl |
| Canonical SMILES | CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)C(=O)Cl |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonyl chloride consists of a furan ring with a methyl group at position 2, a carbonyl chloride group at position 3, and a 4-trifluoromethyl-phenyl substituent at position 5. This structure gives the compound unique chemical properties and reactivity patterns. The five-membered furan ring provides a planar, aromatic scaffold that can participate in various types of chemical interactions, including π-stacking and hydrogen bonding. The methyl group at position 2 contributes electron density to the furan ring through inductive effects, potentially influencing the reactivity and electronic properties of the molecule. The carbonyl chloride group at position 3 serves as a reactive handle for further transformations, making this compound valuable as a synthetic intermediate.
It's important to note that there appears to be some inconsistency in the chemical identification numbers associated with this compound across different sources. The following table presents these identifiers:
The variation in CAS numbers across databases suggests either different registration events for the same compound or potentially different isomeric forms. The molecular formula and weight are consistent across sources, confirming that these sources are referring to the same basic chemical entity . The standardized identifiers such as InChI and SMILES provide unambiguous structural information that can be used to precisely identify this compound regardless of naming conventions or registry numbers. These machine-readable representations are particularly valuable for database searches and computational chemistry applications.
The structural features of this compound contribute to its chemical behavior and potential applications. The trifluoromethyl group on the phenyl ring is known to impart specific properties to molecules, including increased lipophilicity, metabolic stability, and altered electronic characteristics. These properties can be particularly valuable in medicinal chemistry, where modulation of such parameters can significantly impact the pharmacokinetic and pharmacodynamic properties of drug candidates.
Physical Properties
The physical properties of 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonyl chloride are important considerations for handling, storage, and application in synthesis. The available data on physical properties is presented below:
The physical state of the compound is inferred to be solid at room temperature based on structural analogy with similar compounds containing furan rings and carbonyl functionalities. This inference is supported by the relatively high molecular weight and the presence of aromatic components, which typically contribute to increased melting points. The predicted density of 1.350±0.06 g/cm³ is consistent with what would be expected for an organic compound containing fluorine atoms, as fluorinated compounds often have slightly higher densities than their non-fluorinated counterparts due to the higher atomic weight of fluorine compared to hydrogen .
The lack of specific information on appearance and solubility highlights gaps in the experimentally determined physical characterization of this compound. For practical applications, determination of solubility parameters in various solvents would be valuable, particularly for developing optimal conditions for reactions utilizing this compound. Similarly, detailed characterization of thermal properties, including precise melting point and decomposition temperature, would provide important information for handling and processing considerations.
Applications and Uses
Role in Organic Synthesis
The primary application of 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonyl chloride lies in its utility as an intermediate in organic synthesis. The reactive carbonyl chloride group makes this compound particularly valuable for various transformations. This functionality serves as an activated carboxylic acid derivative, readily undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles. This reactivity pattern enables the efficient conversion of this compound into numerous derivatives, expanding its utility as a synthetic building block.
Amide formation represents one of the most important potential applications of this compound. Through reaction with primary or secondary amines, 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonyl chloride can be converted to the corresponding amides. Amide bond formation is a fundamental transformation in organic chemistry, particularly relevant in the synthesis of peptides, pharmaceuticals, and various biologically active compounds. The incorporation of the furan-trifluoromethylphenyl scaffold into amide structures could provide access to compounds with interesting biological properties or materials with specific functional characteristics.
Ester formation through reaction with alcohols represents another valuable transformation of this acid chloride. Esters derived from 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carbonyl chloride could find applications in various fields, including fragrance chemistry, polymer science, and as protected forms of the carboxylic acid functionality for further synthetic manipulations. The incorporation of the trifluoromethyl group, which can impart specific physical properties such as increased lipophilicity and metabolic stability, could be particularly valuable for certain applications.
Beyond these straightforward transformations, the compound can serve as a building block for more complex molecular architectures. The combination of reactive sites within the molecule—including the carbonyl chloride, the furan ring, and potentially the methyl group—provides multiple handles for synthetic elaboration. Through carefully designed sequential transformations, this compound could contribute to the construction of complex molecular frameworks relevant to various applications.
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